![molecular formula C42H38O2P2 B12869474 (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12869474.png)
(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) is a complex organophosphorus compound. It is characterized by its unique structure, which includes a dibenzo-dioxecine core and two diphenylphosphine groups. This compound is of significant interest in the field of coordination chemistry due to its potential as a ligand in various catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) typically involves multiple steps. One common method includes the reaction of diphenylphosphine with a dibenzo-dioxecine precursor under controlled conditions. The reaction often requires the use of a base such as n-butyllithium to deprotonate the diphenylphosphine, followed by the addition of the dibenzo-dioxecine precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvents like N,N-dimethylformamide (DMF) are commonly used in the reaction medium to facilitate the process .
Analyse Chemischer Reaktionen
Types of Reactions
(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the diphenylphosphine groups are replaced by other ligands.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and metal salts for coordination reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products are often characterized by their enhanced stability and reactivity compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) is used as a ligand in various catalytic processes. Its ability to form stable complexes with transition metals makes it valuable in homogeneous catalysis, particularly in reactions like hydrogenation and carbon-carbon coupling .
Biology and Medicine
While its applications in biology and medicine are less explored, the compound’s potential as a ligand for metal-based drugs is of interest. Metal-phosphine complexes have shown promise in anticancer research, and this compound could be a candidate for further investigation .
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various organic transformations makes it a valuable tool for industrial chemists .
Wirkmechanismus
The mechanism by which (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) exerts its effects is primarily through its ability to coordinate with metal centers. The diphenylphosphine groups act as electron donors, stabilizing the metal center and facilitating various catalytic processes. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(diphenylphosphino)methane: Another diphosphine ligand with a simpler structure but similar coordination properties.
1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in catalysis with a ferrocene backbone.
Bis(diphenylphosphino)ethane: Known for its flexibility and ability to form stable complexes with various metals.
Uniqueness
What sets (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) apart is its unique dibenzo-dioxecine core, which provides additional steric bulk and rigidity. This can lead to enhanced selectivity and stability in catalytic processes compared to simpler diphosphine ligands .
Eigenschaften
Molekularformel |
C42H38O2P2 |
|---|---|
Molekulargewicht |
636.7 g/mol |
IUPAC-Name |
(18-diphenylphosphanyl-4,17-dimethyl-8,13-dioxatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C42H38O2P2/c1-31-25-27-37-39(41(31)45(33-17-7-3-8-18-33)34-19-9-4-10-20-34)40-38(44-30-16-15-29-43-37)28-26-32(2)42(40)46(35-21-11-5-12-22-35)36-23-13-6-14-24-36/h3-14,17-28H,15-16,29-30H2,1-2H3 |
InChI-Schlüssel |
LWTIZHGRWSKLRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)OCCCCOC3=C2C(=C(C=C3)C)P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


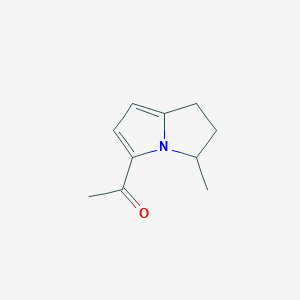
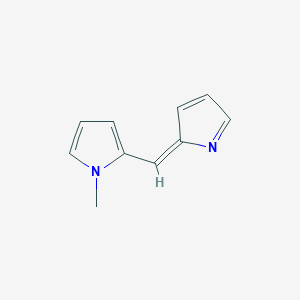
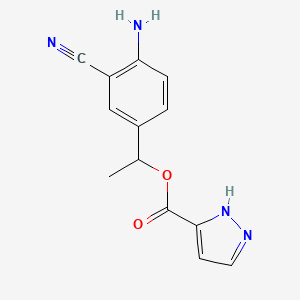
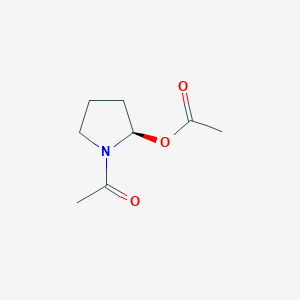

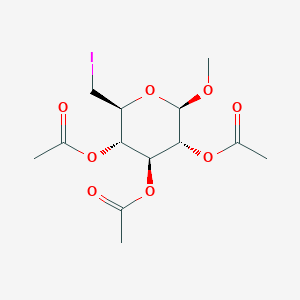

![3-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869450.png)
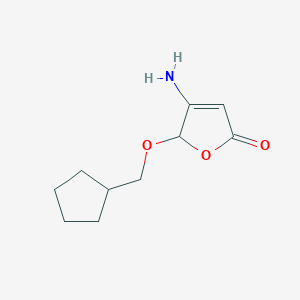
![2-(Chloromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12869466.png)

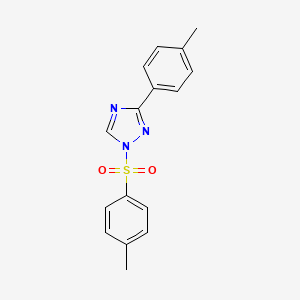
![4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869490.png)

